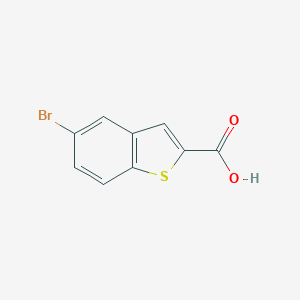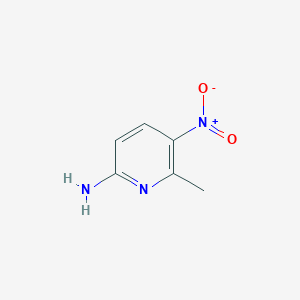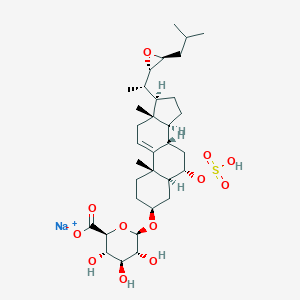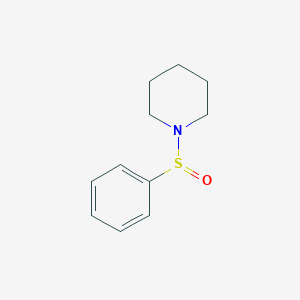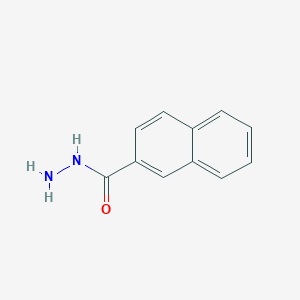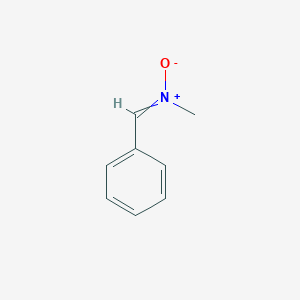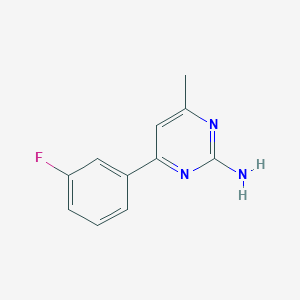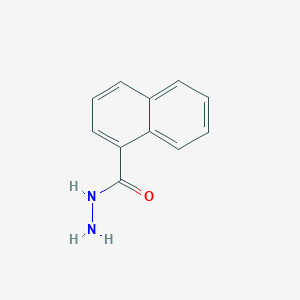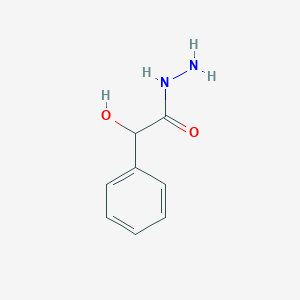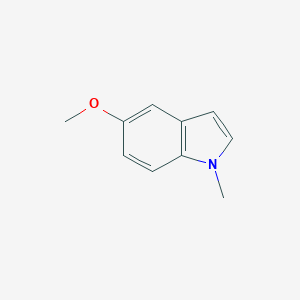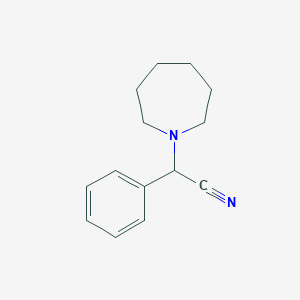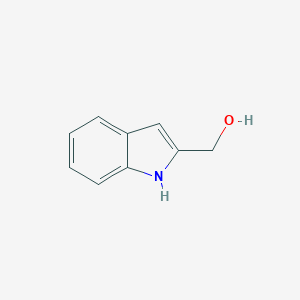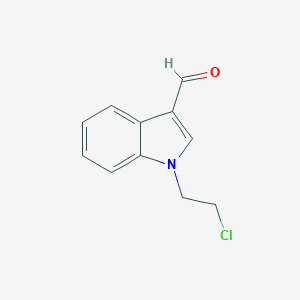
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce the generation of ROS in cells, which may contribute to its antitumor activity.
生化学的および生理学的効果
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to induce the generation of ROS in cells, which may contribute to its antitumor activity. Additionally, it has been used as a fluorescent probe for detecting ROS in cells.
実験室実験の利点と制限
One of the advantages of using 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde in lab experiments is its potential in cancer research. It has been shown to exhibit antitumor activity against different types of cancer cells, making it a promising compound for developing new cancer treatments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to develop effective treatments.
将来の方向性
There are several future directions for research on 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and induces apoptosis. Another direction is to explore its potential in developing new cancer treatments. Additionally, it may be worthwhile to investigate its potential in other areas of research, such as detecting ROS in cells.
合成法
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1H-indole-3-carbaldehyde with 2-chloroethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields 1-(2-Chloroethyl)-1H-indole-3-carbaldehyde as the final product.
科学的研究の応用
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to exhibit antitumor activity against different types of cancer cells. It has been studied for its potential in inhibiting cancer cell growth and inducing apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
特性
CAS番号 |
134785-54-9 |
|---|---|
製品名 |
1-(2-Chloroethyl)-1H-indole-3-carbaldehyde |
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
1-(2-chloroethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |
InChIキー |
VQFBVKGUSYODAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
同義語 |
1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
